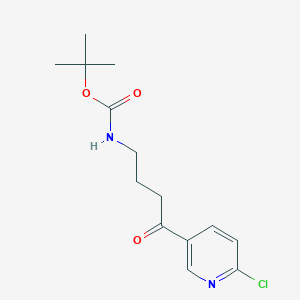

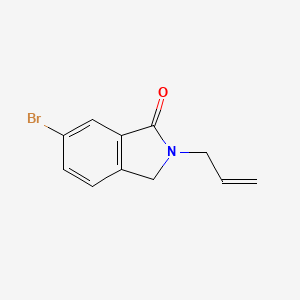

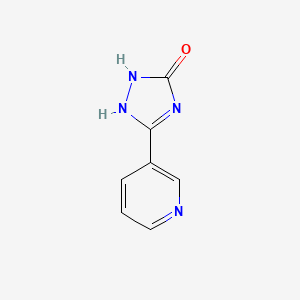

![molecular formula C7H13NO B7891446 2-Azabicyclo[2.2.2]octan-5-ol](/img/structure/B7891446.png)

2-Azabicyclo[2.2.2]octan-5-ol

Descripción general

Descripción

“2-Azabicyclo[2.2.2]octan-5-ol” is a chemical compound with the CAS Number: 750634-08-3 . It is a nitrogen-containing heterocycle and has a molecular weight of 163.65 .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.2]octan-5-ol and similar structures can be challenging due to their unique structure . They have been applied as key synthetic intermediates in several total syntheses .Molecular Structure Analysis

The InChI code for “2-Azabicyclo[2.2.2]octan-5-ol” is 1S/C7H13NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-9H,1-4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 310-312 degrees . It is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación

Pharmacological Applications :

- Esters derived from 2-Azabicyclo[2.2.2]octan-5-ol analogs have been shown to possess antiarrhythmic and anesthetic properties. For example, certain esters demonstrated activities in guinea pigs and mice, with effects similar or superior to lidocaine, a common local anesthetic (Longobardi et al., 1980).

- Other derivatives have shown potential in treating protozoal infections. Compounds synthesized from 2-Azabicyclo[3.2.2]nonanes, structurally related to 2-Azabicyclo[2.2.2]octan-5-ol, exhibited significant antiprotozoal activities against Trypanosoma b. rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

Organic Synthesis and Structural Studies :

- In the field of organic chemistry, these compounds are valuable for studying molecular structures and dynamics. For instance, studies have been conducted using NMR spectroscopy and X-ray crystallography to understand the conformational and configurational aspects of related esters (Fernández et al., 1997).

- They also serve as intermediates or catalysts in synthetic processes. One study demonstrated the efficient synthesis of 2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones, which were then tested for acetylcholinesterase inhibition, a key target in Alzheimer's disease treatment (Huang et al., 2013).

Material Science Applications :

- Some studies have explored the potential of 2-Azabicyclo[2.2.2]octan-5-ol derivatives in material science, such as in the development of polymers with antibacterial properties (Kumar et al., 2017).

Propiedades

IUPAC Name |

2-azabicyclo[2.2.2]octan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-6-2-1-5(7)4-8-6/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHBOFLPBKHZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octan-5-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

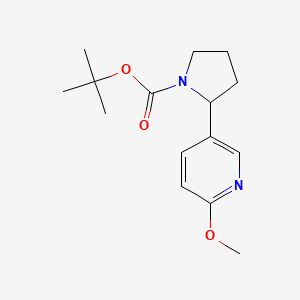

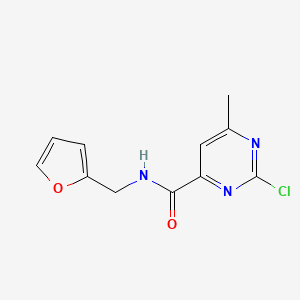

![2-Methyl-6-[1-(2-phenoxyethyl)azetidin-2-yl]pyrimidin-4-amine](/img/structure/B7891370.png)

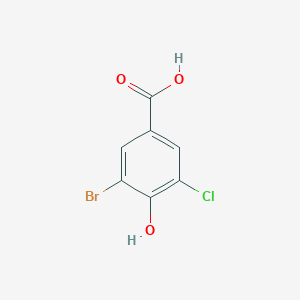

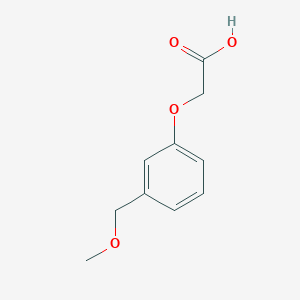

![4-[5-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7891383.png)

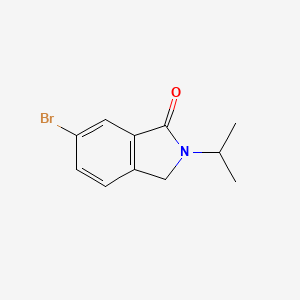

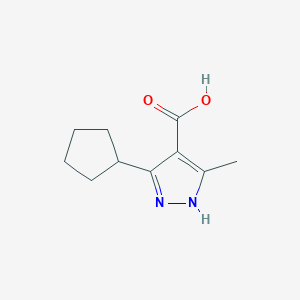

![[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone](/img/structure/B7891448.png)